synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
An In-depth Technical Guide to the Synthesis of 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde
Introduction: The Significance of the Oxazole Scaffold
The oxazole ring is a five-membered heterocyclic motif containing one nitrogen and one oxygen atom. This scaffold is of paramount importance in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic molecules with diverse biological activities.[1][2][3] Oxazole derivatives are known to exhibit anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties, making them privileged structures in drug discovery.[1][3] The target molecule, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, is a functionalized oxazole that serves as a valuable synthetic intermediate for constructing more complex, biologically active compounds. The aldehyde group, in particular, offers a reactive handle for a variety of chemical transformations.[3]
This guide provides a detailed examination of a robust and widely applicable synthetic route to 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, focusing on the underlying chemical principles, step-by-step experimental protocols, and the causality behind procedural choices. The primary strategy involves a two-step sequence: the initial construction of the 2-methyl-4-phenyloxazole core, followed by its regioselective formylation at the C5 position.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic disconnection of the target molecule, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde (I), points to the installation of the aldehyde group via a formylation reaction. The Vilsmeier-Haack reaction is an exemplary choice for this transformation on an electron-rich heterocycle like an oxazole.[4][5][6] This leads back to the precursor, 2-Methyl-4-phenyl-1,3-oxazole (II).
The oxazole core (II) can be disconnected via the principles of the Robinson-Gabriel synthesis, a classic and versatile method for oxazole formation.[7][8][9] This retrosynthetic step involves the cyclodehydration of a 2-acylamino-ketone, specifically 2-acetamido-1-phenylethan-1-one (III). This intermediate, in turn, can be readily prepared from the acylation of 2-amino-1-phenylethan-1-one (IV).
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Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of the 2-Methyl-4-phenyloxazole Core
The construction of the central oxazole ring is achieved via the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone.[7][8][10] This method is highly effective for preparing a wide range of substituted oxazoles.
Step 1.1: Synthesis of 2-Acetamido-1-phenylethan-1-one (Precursor III)
The initial step is the acylation of an α-amino ketone. The choice of acylating agent determines the substituent at the C2 position of the final oxazole. For the target molecule, a methyl group is required, necessitating the use of an acetylating agent like acetic anhydride.
Experimental Protocol:
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Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-1-phenylethan-1-one hydrochloride (1.0 eq).
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Reagent Addition: Suspend the starting material in a mixture of acetic anhydride (3.0 eq) and pyridine (3.0 eq) at 0 °C (ice bath). The pyridine acts as both a solvent and a base to neutralize the HCl byproduct.
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Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: Pour the reaction mixture slowly into a beaker containing 200 mL of ice-cold water with vigorous stirring.
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (2 x 50 mL) to remove acetic acid, and finally with brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetamido-1-phenylethan-1-one. The product can be purified further by recrystallization from an ethanol/water mixture if necessary.
Step 1.2: Robinson-Gabriel Cyclodehydration to form 2-Methyl-4-phenyloxazole (Precursor II)
The key ring-forming step is the cyclodehydration of the 2-acylamino-ketone intermediate. This is typically catalyzed by a strong dehydrating agent, such as concentrated sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[10]
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Mechanism of the Robinson-Gabriel Synthesis.
Experimental Protocol:
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Setup: Place the crude 2-acetamido-1-phenylethan-1-one (1.0 eq) in a round-bottom flask.
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Reagent Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 2.0-3.0 eq) to the flask at 0 °C.
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Reaction: Heat the mixture to 80-100 °C and maintain this temperature for 1-2 hours, monitoring by TLC.
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Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
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Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
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Extraction: Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
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Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The resulting crude 2-methyl-4-phenyloxazole can be purified by column chromatography on silica gel.[11]
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| Precursor IV | 2-Amino-1-phenylethan-1-one | C₈H₉NO | 135.16 |
| Precursor III | 2-Acetamido-1-phenylethan-1-one | C₁₀H₁₁NO₂ | 177.19 |
| Precursor II | 2-Methyl-4-phenyl-1,3-oxazole | C₁₀H₉NO | 159.19 |
Part 2: Vilsmeier-Haack Formylation of the Oxazole Core
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction utilizes a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).[5][6] The oxazole ring is sufficiently electron-rich to undergo electrophilic substitution, with the C5 position being the most reactive site.
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Workflow of the Vilsmeier-Haack Reaction.
Experimental Protocol:
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Vilsmeier Reagent Preparation: In a three-necked flask fitted with a dropping funnel and a nitrogen inlet, place anhydrous DMF (5.0 eq) and cool to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise with stirring, ensuring the temperature remains below 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
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Substrate Addition: Dissolve 2-methyl-4-phenyloxazole (1.0 eq) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction's progress by TLC.
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Hydrolysis: Cool the reaction mixture in an ice bath and quench it by carefully pouring it onto a mixture of crushed ice and a saturated sodium acetate or sodium bicarbonate solution. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
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Workup: Stir the resulting mixture for 1-2 hours at room temperature. A precipitate of the product may form.
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Extraction and Purification: Extract the product with ethyl acetate or dichloromethane (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄. After filtering, concentrate the solvent under reduced pressure. The crude product, 2-Methyl-4-phenyl-1,3-oxazole-5-carbaldehyde, can be purified by column chromatography on silica gel or by recrystallization.
| Reaction Step | Reactants | Key Reagents/Catalyst | Solvent | Temperature | Typical Yield |
| Acylation | 2-Amino-1-phenylethan-1-one HCl | Acetic anhydride, Pyridine | Pyridine | 0 °C to RT | >85% |
| Cyclodehydration | 2-Acetamido-1-phenylethan-1-one | Conc. H₂SO₄ | (Neat) | 80-100 °C | 70-85% |
| Formylation | 2-Methyl-4-phenyl-1,3-oxazole | POCl₃, DMF | DMF | 60-70 °C | 65-80% |
Conclusion
The is efficiently achieved through a reliable two-stage process. The initial construction of the 2-methyl-4-phenyloxazole core via the Robinson-Gabriel synthesis provides the necessary heterocyclic framework. Subsequent regioselective formylation at the C5 position using the Vilsmeier-Haack reaction successfully installs the aldehyde functionality. Both reactions are well-established, high-yielding, and utilize readily available reagents, making this synthetic route highly practical for researchers in medicinal chemistry and drug development. The protocols described herein are robust and can be adapted for the synthesis of analogous substituted oxazoles, highlighting the versatility of these classical organic transformations.
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